Styromal

Catalog No.
S605882
CAS No.
9011-13-6
M.F
C12H10O3
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Styromal

CAS Number

9011-13-6

Product Name

Styromal

IUPAC Name

furan-2,5-dione;styrene

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C8H8.C4H2O3/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3/h2-7H,1H2;1-2H

InChI Key

WOLATMHLPFJRGC-UHFFFAOYSA-N

SMILES

C=CC1=CC=CC=C1.C1=CC(=O)OC1=O

Synonyms

polymer SMA, polymer styrene maleic anhydride, styrene-maleic anhydride copolymer, Styromal, Styromal, aluminum, ammonium salt, Styromal, ammonium salt, Styromal, sodium salt, Styromal, sodium, ammonium salt, Styromal, zinc salt

Canonical SMILES

C=CC1=CC=CC=C1.C1=CC(=O)OC1=O

Styromal is a chemical compound with the molecular formula C₁₂H₁₀O₃. It is classified as a phenolic compound and is known for its diverse applications in various fields, including pharmaceuticals and materials science. Styromal exhibits a unique structure that contributes to its chemical properties and biological activities. The compound is characterized by its aromatic ring and hydroxyl groups, which play a crucial role in its reactivity and interaction with biological systems .

Styrene is a volatile organic compound (VOC) with some health concerns. Exposure to high levels can cause irritation, respiratory problems, and potentially neurological effects [].

Drug Delivery Systems

One area of research involving Styromal focuses on its potential for drug delivery. Scientists have explored using Styromal nanoparticles as carriers for therapeutic drugs. These nanoparticles can be designed to target specific tissues or cells, potentially improving drug efficacy and reducing side effects []. Research suggests Styromal nanoparticles can be modified to release their cargo in response to specific stimuli like pH changes or near-infrared light, allowing for controlled drug release [].

Biomedical Applications

Beyond drug delivery, Styromal's properties have been investigated for other biomedical applications. Studies have explored using Styromal as a biocompatible material for implants and scaffolds in tissue engineering []. Additionally, research suggests Styromal can be used as a coating material for biosensors, improving their sensitivity and stability [].

Typical of phenolic compounds. Key reactions include:

  • Esterification: Styromal can react with carboxylic acids to form esters, which are important for synthesizing various derivatives.
  • Oxidation: The hydroxyl groups in Styromal can be oxidized to form quinones, which may exhibit different biological activities.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, allowing it to interact with various biological targets.

These reactions are essential for modifying Styromal to enhance its efficacy in specific applications .

Styromal has demonstrated notable biological activities, particularly in the context of cancer research. It exhibits:

  • Antitumor Activity: Studies indicate that Styromal can inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antioxidant Properties: The compound has shown the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Anti-inflammatory Effects: Styromal may modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases .

Styromal can be synthesized through several methods:

  • Phenolic Synthesis: Starting from phenolic precursors, Styromal can be synthesized via hydroxylation reactions.
  • Condensation Reactions: The compound can also be produced through condensation reactions between aromatic aldehydes and ketones under acidic conditions.
  • Green Chemistry Approaches: Recent advancements have focused on developing environmentally friendly synthesis routes that minimize waste and use renewable resources.

These methods allow for the efficient production of Styromal while maintaining high purity levels .

Styromal has a wide range of applications across various industries:

  • Pharmaceuticals: Due to its antitumor and antioxidant properties, Styromal is being explored as a potential therapeutic agent for cancer treatment.
  • Material Science: The compound is utilized in the development of polymers and coatings due to its stability and reactivity.
  • Cosmetics: Its antioxidant properties make it an attractive ingredient in skincare products aimed at reducing oxidative damage.

The versatility of Styromal highlights its importance in both scientific research and commercial applications .

Interaction studies involving Styromal have revealed important insights into its mechanism of action:

  • Protein Binding: Research indicates that Styromal can bind to specific proteins involved in cell signaling pathways, influencing their activity.
  • Cellular Uptake: Studies have shown that Styromal is readily absorbed by cells, facilitating its biological effects.
  • Synergistic Effects: When combined with other compounds, Styromal may exhibit enhanced efficacy, particularly in cancer therapies.

These studies are crucial for understanding how Styromal can be effectively used in therapeutic contexts .

Several compounds share structural or functional similarities with Styromal. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaBiological ActivityUnique Features
ImatinibC₂₉H₃₁N₇OAntitumor (kinase inhibitor)Targeted therapy for chronic myeloid leukemia
CurcuminC₂₁H₂₃O₇Anti-inflammatory, antioxidantDerived from turmeric; strong anti-inflammatory properties
BortezomibC₂₆H₃₉N₃O₄Proteasome inhibitorUsed for multiple myeloma treatment; affects protein degradation pathways

The ongoing research into Styromal's synthesis, applications, and interactions continues to reveal its potential as a valuable compound in various scientific fields.

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

9011-13-6
25736-61-2
42912-79-8

Wikipedia

Styrene maleic anhydride

Use Classification

Cosmetics -> Binding; Emulsion stabilizing; Film forming

General Manufacturing Information

2,5-Furandione, polymer with ethenylbenzene, sodium salt: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
2,5-Furandione, polymer with ethenylbenzene, zinc salt: INACTIVE
2,5-Furandione, polymer with ethenylbenzene: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types